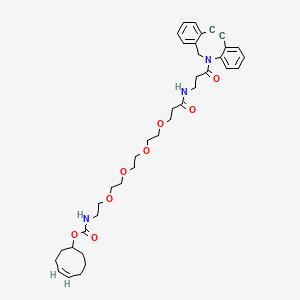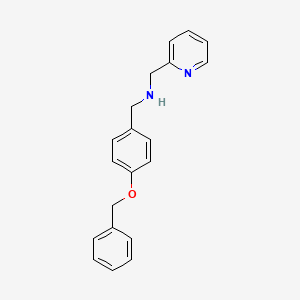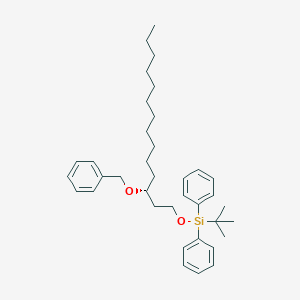
Tco-peg4-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tco-peg4-dbco is a heterobifunctional click chemistry reagent that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tco-peg4-dbco is synthesized through a series of chemical reactions that involve the coupling of TCO and DBCO groups via a polyethylene glycol (PEG) spacer. The synthetic route typically involves:
Activation of TCO and DBCO groups: The TCO group is activated using a suitable reagent, such as terrahydrazine, while the DBCO group is activated using azide.
Coupling Reaction: The activated TCO and DBCO groups are then coupled together using a PEG spacer to form the final compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TCO and DBCO groups are activated using industrial-grade reagents.
Automated Coupling: Automated systems are used to couple the activated groups with the PEG spacer, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tco-peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the TCO group and tetrazine-containing molecules.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a copper catalyst.
iEDDA Reaction: Common reagents include tetrazine-containing molecules, and the reaction also occurs under mild conditions.
Major Products
Applications De Recherche Scientifique
Tco-peg4-dbco has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Tco-peg4-dbco involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The TCO group reacts with tetrazine-containing molecules via the iEDDA reaction, while the DBCO group reacts with azide-containing molecules via the SPAAC reaction . These reactions form stable linkages, allowing for the precise labeling and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
DBCO-PEG4-SS-TCO: Another click chemistry reagent containing a TCO group that undergoes iEDDA reactions.
Uniqueness
Tco-peg4-dbco is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. This versatility makes it a powerful tool in bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems .
Propriétés
Formule moléculaire |
C38H49N3O8 |
|---|---|
Poids moléculaire |
675.8 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
Clé InChI |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)


![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)

![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)

![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)




